6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine
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Overview
Description
6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine is a fluorinated benzothiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired fluorination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of advanced fluorination techniques and specialized equipment is essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
- Fluorinated quinolines
Uniqueness
6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine is unique due to its specific fluorinated benzothiazole structure. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity.
Properties
Molecular Formula |
C8H4F4N2S |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C8H4F4N2S/c9-3-1-4(13)6-5(2-3)15-7(14-6)8(10,11)12/h1-2H,13H2 |
InChI Key |
BPPDVDDKDQTGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=C(S2)C(F)(F)F)F |
Origin of Product |
United States |
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